3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone
Description
Properties
IUPAC Name |
(3-propan-2-yl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-7(2)11-10-12(15-14)8-5-3-4-6-9(8)13(10)17-16-11/h3-7,14,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVBVWNPFZOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=C3C=CC=CC3=C2N=N)NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. Research indicates that derivatives similar to 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain pyrazole-hydrazone derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics in the face of rising antimicrobial resistance .
2. Anti-inflammatory Properties
Pyrazole derivatives are also being investigated for their anti-inflammatory effects. A series of compounds based on the pyrazole structure were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that these compounds could serve as effective anti-inflammatory agents, with IC50 values comparable to established drugs .
3. Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole-hydrazone derivatives against viruses such as the tobacco mosaic virus (TMV). Certain derivatives demonstrated superior curative and protective activities compared to conventional antiviral agents . This suggests that compounds like this compound may contribute to developing new antiviral therapies.
Agrochemical Applications
1. Fungicidal Activity
The agricultural sector is increasingly interested in pyrazole derivatives for their fungicidal properties. Research has shown that certain pyrazole-hydrazones exhibit strong antifungal activity against phytopathogenic fungi. For example, compounds derived from similar structures have been tested for their efficacy in inhibiting the growth of various fungal pathogens, demonstrating potential as effective fungicides .
2. Herbicidal Properties
Additionally, there is ongoing research into the herbicidal applications of pyrazole derivatives. These compounds may provide alternative solutions for weed management in agriculture, particularly in light of growing concerns over herbicide resistance .
Material Science Applications
1. Photophysical Properties
The photophysical properties of pyrazole derivatives have been studied for potential applications in material science, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique structural characteristics of compounds like this compound contribute to their suitability as functional materials in electronic applications .
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal | Antimicrobial agents | |
| Anti-inflammatory agents | ||
| Antiviral agents | ||
| Agrochemical | Fungicides | |
| Herbicides | ||
| Material Science | OLEDs and photovoltaic devices |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole-hydrazone derivatives against common bacterial strains. The results showed that specific modifications to the hydrazone moiety enhanced antimicrobial activity significantly compared to traditional antibiotics.
Case Study 2: Anti-inflammatory Activity
Research on a new series of pyrazole-hydrazones demonstrated that certain compounds effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This study provides a basis for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Position 3: The isopropyl group in the target compound contrasts with aryl substituents (e.g., 4-methylphenyl in ), which may reduce steric hindrance compared to bulkier aromatic groups. This could enhance interaction with hydrophobic enzyme pockets or improve solubility in apolar solvents. Position 4: The hydrazone group distinguishes the target compound from derivatives with ketones (e.g., 4g ) or imino groups (e.g., CAS 1159976-65-4 ).
Synthetic Efficiency: Fe₃O₄@urea/HITh-SO₃H nanocatalysts have been reported to achieve high yields (58–86%) in synthesizing indeno-pyrido-pyrimidines under solvent-free conditions .
Biological Activity: Anticancer Potential: Compound 221 demonstrated antiproliferative activity against cervical, lung, and breast cancer cell lines, likely due to tubulin inhibition. The target compound’s hydrazone group may offer similar mechanisms via interaction with cellular targets. Antimicrobial and Metabolic Activity: Derivative 4g showed dual antimicrobial and antidiabetic effects, suggesting that the hydrazone variant could exhibit comparable or enhanced bioactivity due to improved chelation or solubility.
Structural Analogues: Aromatized indeno-quinoline diones (e.g., in ) exhibited higher DNA binding affinities than non-aromatized analogs, implying that electronic modifications (e.g., hydrazone vs. ketone) in the target compound could similarly influence DNA intercalation or groove-binding efficiency.
Biological Activity
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone is a compound belonging to the hydrazone class, which has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate indene derivative and hydrazine derivatives. This reaction can be facilitated under various conditions, including solvent-free methods or using catalytic systems that enhance yield and purity.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL for the most active derivatives in similar classes .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 7b | 0.22 | Staphylococcus aureus |
| Other Derivatives | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Hydrazones are also recognized for their anticancer potential. Studies have demonstrated that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to the hydrazone structure have been tested against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 4 to 17 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of Hydrazones
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Aryl Hydrazones | MDA-MB-231 | 6.7 |
| Acetyl Hydrazones | A549 | 4 - 17 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, hydrazones exhibit a range of other biological activities:
- Antioxidant Activity : Some hydrazones have shown significant antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.
- Anticonvulsant Effects : Research into hydrazone derivatives has revealed potential anticonvulsant activities in animal models .
Case Studies
In a recent study focusing on the biological evaluation of novel pyrazole derivatives, several compounds were synthesized and tested for their antimicrobial and anticancer activities. The findings highlighted that modifications in the substituents significantly influenced both the potency and selectivity towards different pathogens and cancer cell lines. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of more effective therapeutic agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs can reduce the number of trials while preserving interaction effects . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible pathways and intermediates, narrowing experimental conditions .
Q. How can spectroscopic and chromatographic techniques resolve ambiguities in characterizing this compound’s hydrazone moiety?
- Methodological Answer : Combine 1H/13C NMR (to confirm hydrazone tautomerism via NH proton shifts), IR (to validate C=N and N-H stretches), and HPLC-MS (to assess purity and detect byproducts). For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines : use fume hoods for synthesis, wear nitrile gloves (resistant to hydrazine derivatives), and store waste in labeled, airtight containers. Refer to Safety Data Sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How do solvent polarity and steric effects influence the reaction kinetics of hydrazone formation in this indeno-pyrazole system?
- Methodological Answer : Conduct kinetic studies under varied solvents (e.g., DMSO vs. toluene) to correlate polarity with activation energy. Use Eyring plots to quantify thermodynamic parameters. Steric hindrance from the isopropyl group can be modeled via molecular dynamics simulations to predict rate-limiting steps .
Q. What computational strategies reconcile discrepancies between predicted and experimental reaction yields?
- Methodological Answer : Apply error analysis frameworks combining DFT-derived transition states with Monte Carlo simulations to account for solvent effects and impurities. Validate with sensitivity analysis to identify parameters (e.g., catalyst efficiency) requiring recalibration .
Q. How can heterogeneous catalysis improve selectivity in functionalizing the indeno-pyrazole core?
- Methodological Answer : Screen metal-organic frameworks (MOFs) or zeolites as catalysts to exploit pore-size selectivity. Use in situ FTIR or XAS to monitor active sites. Compare turnover frequencies (TOF) across substrates to optimize ligand-metal interactions .
Q. What mechanistic insights explain contradictory bioactivity results in cell-based vs. cell-free assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
